Avanafil impurity 18 is a process-related impurity identified in the synthesis of avanafil, a phosphodiesterase type 5 inhibitor used primarily for treating erectile dysfunction in men. The presence of impurities in pharmaceutical compounds can affect the efficacy and safety of the final product, making it crucial to study and control these impurities during the manufacturing process. Avanafil itself is recognized for its rapid onset of action and selectivity for phosphodiesterase type 5, which is essential for its therapeutic effects.
Avanafil impurity 18 is classified as a process-related impurity. It emerges during the synthesis of avanafil, which involves multiple chemical reactions and the use of various reagents. The identification and characterization of this impurity are vital for quality control in pharmaceutical manufacturing, ensuring that it remains within acceptable limits as defined by regulatory bodies.
The synthesis of avanafil impurity 18 typically involves several steps, utilizing different reagents under controlled conditions. The primary method for its identification includes ultra-high performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), which allows for precise separation and characterization of impurities.
The molecular structure of avanafil impurity 18 has been inferred from studies using liquid chromatography-mass spectrometry (LC-MS). The exact structural formula is often complex due to the nature of impurities, but it typically retains some characteristics similar to avanafil itself.
Avanafil impurity 18 can undergo various chemical reactions, including:
The reactions are typically monitored using chromatographic techniques to ensure that they do not lead to unacceptable levels of impurities in the final pharmaceutical product.
The physical properties of avanafil impurity 18 may include:
Chemical properties would include reactivity with other substances, stability under various conditions, and potential degradation pathways.
Avanafil impurity 18 is primarily studied within pharmaceutical research contexts, particularly concerning:
The ongoing research surrounding avanafil impurity 18 highlights its significance in maintaining drug safety and efficacy standards within the pharmaceutical industry.
Avanafil Impurity 18 represents a structurally characterized organic compound that emerges during the synthesis or storage of the active pharmaceutical ingredient (API) avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in erectile dysfunction treatment. As a specified impurity, its identification, quantification, and control are mandated by global regulatory frameworks (e.g., ICH Q3A/B) to ensure drug safety and efficacy. This impurity exemplifies the critical intersection between synthetic chemistry, analytical methodology, and regulatory compliance in modern pharmaceutical quality assurance. Its study provides essential insights into avanafil's stability profile and manufacturing process robustness.
Avanafil Impurity 18 is systematically named as ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate, with the molecular formula C₁₅H₁₆ClN₃O₄ and a molecular weight of 337.76 g/mol. It is assigned the CAS Registry Number 330785-99-4 and is commonly referenced under identifiers such as CAT No. AQ-A004727 (AquigenBio) and Ref. ST-EA-CP-A84019 (CymitQuimica) in commercial catalogs [4] [8]. Structurally, it features a pyrimidine core substituted with hydroxyl, carboxylate ester, and 3-chloro-4-methoxybenzylamino groups.
Regulatory classifications define it as a process-related impurity originating from incomplete reactions during avanafil synthesis. Specifically, it arises from the partial hydrolysis or transesterification of avanafil’s precursor intermediates [10]. Per ICH Q3A guidelines, it falls under "Identified Impurity" status once isolated and characterized, necessitating reporting, identification, and qualification thresholds in drug substances. Its control is integral to regulatory submissions like Abbreviated New Drug Applications (ANDAs), where pharmacopeial traceability (USP/EP) may be required [4].
Table 1: Nomenclature and Regulatory Status of Avanafil Impurity 18
Property | Value |
---|---|
Systematic Name | Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate |
CAS Number | 330785-99-4 |
Molecular Formula | C₁₅H₁₆ClN₃O₄ |
Molecular Weight | 337.76 g/mol |
ICH Classification | Identified Process-Related Impurity |
Pharmacopeial Relevance | Reference Standard for ANDA Submissions |
Impurity profiling of avanafil, including Impurity 18, is a pharmacopoeial requirement to ensure API purity and batch consistency. Studies detect this impurity at levels of 0.29–1.63% in laboratory batches using gradient Ultra-High Performance Liquid Chromatography (UPLC), underscoring its prevalence as a critical quality attribute [2] [10]. Its control mitigates risks associated with:
The establishment of Impurity 18 as a high-purity reference standard (>98%) enables accurate quantification during method validation (specificity, linearity, precision) and routine quality control. This is essential for meeting ICH Q2(R1) validation criteria and ensuring regulatory compliance during commercial batch release [4] [8].
Table 2: Analytical Methods for Detecting Avanafil Impurity 18
Method Parameter | Conditions |
---|---|
Chromatography | UPLC/HPLC |
Column | Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm) |
Mobile Phase | 20 mM Ammonium formate (pH 5.0) : Acetonitrile (Gradient) |
Detection Wavelength | 239 nm |
Retention Time Range | 4–8 minutes (method-dependent) |
Quantitation Limit | <0.05% (Validated per ICH Q2(R1)) |
Avanafil Impurity 18 is primarily formed through two distinct pathways: synthetic carryover during API manufacturing and hydrolytic degradation under stress conditions.
Synthetic Pathway
In avanafil synthesis, the intermediate M6 (ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate) undergoes coupling with a pyrimidinylmethyl amine derivative. Impurity 18 forms when this coupling reaction is incomplete, leaving the esterified pyrimidine core unreacted [10]. The reaction sequence involves:
Laboratory synthesis confirms this route, yielding Impurity 18 as a pink solid (mp: 169.4–170.4°C) with a characteristic 1H-NMR profile (DMSO-d₆, 400 MHz): δ 9.42 (s, 1H), 4.92 (s, 1H), 3.82 (s, 3H), 1.29 (t, 3H) [3].
Degradation Pathway
Forced degradation studies reveal that avanafil undergoes hydrolysis under acidic, basic, or neutral conditions, cleaving its amide bond. However, Impurity 18 is more prominently linked to precursor degradation than avanafil itself. The ester group in intermediates leading to avanafil is susceptible to:
Notably, Impurity 18 is stable under oxidative and photolytic conditions but may degrade further under prolonged hydrolysis, forming carboxylic acid analogs. This underscores the necessity for controlled synthesis and storage conditions (low temperature, inert atmosphere) to minimize its formation [4] [8].
Table 3: Formation Pathways and Conditions for Avanafil Impurity 18
Pathway | Reagents/Conditions | Key Mechanism |
---|---|---|
Synthetic Carryover | EDCI, HOBT, DCM, Triethylamine, RT | Incomplete amidation of ester intermediate |
Acid Hydrolysis | 0.1–1 M HCl, 60–80°C, 24–72 hours | Ester hydrolysis or transesterification |
Base Hydrolysis | 0.1–1 M NaOH, 60–80°C, 24–72 hours | Saponification of ester groups |
Figure: Proposed Chemical Pathways for Avanafil Impurity 18 Formation
Synthetic Pathway: M6 Intermediate + EDCI/HOBT → Incomplete Coupling → Impurity 18 Degradation Pathway: Avanafil Precursor → Hydrolysis (Acid/Base) → Impurity 18 → Further Hydrolysis → Carboxylic Acid
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: